Product packaging for Cycloocta-1,5-diene;dibromopalladium(Cat. No.:)

Cycloocta-1,5-diene;dibromopalladium

Cat. No.: B8235299
M. Wt: 374.41 g/mol
InChI Key: VDWGPWKGFNEZFD-UHFFFAOYSA-L
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Description

Cycloocta-1,5-diene;dibromopalladium (CAS 12145-47-0) is an organopalladium complex with the molecular formula C 8 H 12 Br 2 Pd and a molecular weight of 374.41 g/mol . It is supplied as an orange powder with a typical purity of 99% or higher . In this complex, the 1,5-cyclooctadiene (COD) ligand acts as a bidentate chelating agent, binding to the palladium center through its two alkene groups . This coordination stabilizes the palladium in a low-valent state, making the complex a versatile, air-stable precursor for catalysis research . The bromide counterions can be readily displaced, allowing this compound to serve as an efficient starting material for generating active catalytic species in cross-coupling reactions . Its primary research value lies in its utility as a soluble source of palladium(0) upon activation, which is fundamental in catalytic cycles such as the Heck reaction of alkynes and olefins, Suzuki coupling of aryl bromides, and other carbon-carbon bond-forming transformations . The compound must be stored in a well-sealed container at low temperature and away from light to preserve its stability . This product is intended for Research Use Only and is not approved for human, veterinary, household, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12Br2Pd B8235299 Cycloocta-1,5-diene;dibromopalladium

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cycloocta-1,5-diene;dibromopalladium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12.2BrH.Pd/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWGPWKGFNEZFD-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC=C1.Br[Pd]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Br2Pd
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Dibromo 1,5 Cyclooctadiene Palladium Ii

Precursor Ligand Synthesis and Derivatives

The foundation for the synthesis of (COD)PdBr₂ lies in the preparation of its constituent parts, namely the 1,5-cyclooctadiene (B75094) (COD) ligand and the corresponding dihalo palladium complexes that often serve as immediate precursors.

Synthesis of the 1,5-Cyclooctadiene Ligand

The most prevalent industrial method for synthesizing the 1,5-cyclooctadiene (COD) ligand is the nickel-catalyzed dimerization of butadiene. This process is typically conducted under an inert atmosphere, such as nitrogen gas. Butadiene, along with a solvent containing a dissolved nickel-based catalyst system (often a Ni-Al-P ternary system), is reacted to induce a dimerization cyclization, yielding 1,5-cyclooctadiene.

Key parameters for this reaction include maintaining a temperature range of 90°C to 110°C. The reaction is exothermic, and careful temperature control is crucial to avoid side reactions and ensure high selectivity for the desired 1,5-cyclooctadiene product over other potential dimers like 4-vinylcyclohexene (B86511) (VCH) or trimers. Proper control can lead to high conversion rates of butadiene, often exceeding 95%, with the resulting product mixture containing a high percentage of 1,5-cyclooctadiene.

Table 1: Representative Conditions for Butadiene Dimerization to 1,5-Cyclooctadiene To display the table, click the button below.

View Table
ParameterValue/ConditionApproximate Yield/Selectivity
Reactant1,3-ButadieneN/A
Catalyst SystemNickel-based (e.g., Ni-Al-P ternary system)N/A
SolventToluene or the COD product mixture itselfN/A
Temperature90°C - 110°C1,5-COD content: ~84%
AtmosphereInert (Nitrogen)4-Vinylcyclohexene: ~11%
Butadiene Conversion>95%Trimers: ~4-5%

Preparation of Dihalo(1,5-cyclooctadiene)palladium(II) Precursors

The most common and readily prepared precursor for halide exchange reactions is Dichloro(1,5-cyclooctadiene)palladium(II), (COD)PdCl₂. This yellow, crystalline solid is synthesized by reacting a palladium(II) chloride source with the 1,5-cyclooctadiene ligand.

A typical laboratory procedure involves dissolving palladium(II) chloride (PdCl₂) in concentrated hydrochloric acid, which forms the tetrachloropalladate([PdCl₄]²⁻) anion in solution. This acidic solution is then diluted with a solvent such as absolute ethanol. Upon the addition of 1,5-cyclooctadiene to this solution, the bright yellow (COD)PdCl₂ complex precipitates almost immediately. The product can then be isolated by filtration, washed with a solvent like diethyl ether, and dried. This method is highly efficient, often resulting in near-quantitative yields.

Direct Synthesis Routes to Dibromo(1,5-cyclooctadiene)palladium(II)

While halide exchange is a common strategy, direct synthesis routes that bypass the isolation of the dichloro intermediate are also employed for preparing (COD)PdBr₂. These methods offer the advantage of fewer synthetic steps.

A notable procedure involves the reaction of palladium(II) chloride and sodium bromide in glacial acetic acid. kiku.dk The mixture is heated, and then 1,5-cyclooctadiene is added to the hot solution. This results in the formation of a brown solution and a black precipitate containing the impure product. The pure, pale yellow (COD)PdBr₂ is then isolated through a work-up procedure that involves dissolving the crude product in a chlorinated solvent like methylene (B1212753) chloride, filtering to remove insoluble impurities, and then precipitating the final product by adding a non-polar solvent such as ether.

Optimization of Reaction Parameters and Yields

The efficiency of the direct synthesis is dependent on several factors. The reaction temperature is a critical parameter; heating the initial mixture of the palladium salt and sodium bromide in glacial acetic acid to approximately 75°C facilitates the formation of the active palladium bromide species before the addition of the diene ligand. kiku.dk The choice of solvents for purification is also key. Methylene chloride is effective for dissolving the desired complex while leaving behind insoluble palladium-containing impurities. Subsequent precipitation with ether or water allows for the isolation of a pure, finely divided powder. Yields for this direct method are generally good, though they may be lower than the two-step halide exchange process.

Table 2: Parameters for Direct Synthesis of (COD)PdBr₂ To display the table, click the button below.

View Table
ParameterReagent/ConditionPurpose
Palladium SourcePalladium(II) Chloride (PdCl₂)Provides the palladium center
Bromide SourceSodium Bromide (NaBr)Provides the bromide ligands
Ligand1,5-Cyclooctadiene (COD)Chelating diene ligand
SolventGlacial Acetic AcidReaction medium
Temperature~75°CTo facilitate the reaction
Purification SolventsMethylene Chloride, Ether, WaterTo isolate the pure product

Halide Exchange Strategies

The conversion of the more readily available dichloro complex to the dibromo analogue is a highly effective and widely used synthetic strategy. This method relies on the principle of halide exchange, where the chloride ligands on the palladium center are substituted by bromide ions.

Conversion from Dichloro(1,5-cyclooctadiene)palladium(II) Analogues

The most straightforward halide exchange involves reacting Dichloro(1,5-cyclooctadiene)palladium(II) with a source of bromide ions. A well-established procedure utilizes a solution of sodium bromide in acetone. kiku.dk The (COD)PdCl₂ is treated with this solution, leading to the exchange of chloride for bromide ligands. The driving force for this reaction is often related to the solubility differences between the resulting salts in the chosen solvent. This method is noted for its simplicity and can produce comparable yields to direct synthesis methods. kiku.dk The resulting (COD)PdBr₂ can be isolated as a pale yellow to orange solid.

Table 3: Comparison of Synthetic Routes to (COD)PdBr₂ To display the table, click the button below.

View Table
Synthetic RouteStarting MaterialsKey Reagents/SolventsAdvantages
Direct Synthesis PdCl₂, 1,5-CyclooctadieneNaBr, Glacial Acetic AcidFewer steps, avoids isolation of intermediate
Halide Exchange (COD)PdCl₂NaBr, AcetoneHigh efficiency, utilizes a readily available precursor

Coordination Chemistry and Ligand Sphere Dynamics of Dibromo 1,5 Cyclooctadiene Palladium Ii

Palladium-Diene Bonding Interactions and Chelate Effects

The interaction between the palladium(II) center and the 1,5-cyclooctadiene (B75094) (COD) ligand in [PdBr₂(cod)] is a classic example of transition metal-olefin bonding. The two double bonds of the COD molecule coordinate to the palladium atom in a chelating fashion, occupying two cis positions in the square planar geometry of the complex. This bidentate coordination is a key feature contributing to the stability of the complex.

The bonding can be described by the Dewar-Chatt-Duncanson model, which involves two main components:

σ-donation: The filled π-orbitals of the alkene double bonds overlap with empty d-orbitals on the palladium center, donating electron density to the metal.

π-backbonding: The filled d-orbitals of the palladium atom overlap with the empty π*-antibonding orbitals of the C=C double bonds, donating electron density back to the ligand.

This synergistic σ-donation and π-backbonding strengthens the palladium-diene interaction. The chelate effect also plays a crucial role in the stability of [PdBr₂(cod)]. By binding at two points, the COD ligand forms a stable five-membered ring with the palladium atom, which is entropically more favorable than the coordination of two separate mono-olefin ligands. This enhanced stability makes [Pd(COD)Br₂] a well-defined and isolable compound.

Influence of Bromo Ligands on Electronic and Steric Properties of the Palladium Center

The two bromo ligands in [PdBr₂(cod)] are situated in a cis arrangement to each other, completing the square planar coordination sphere of the palladium(II) center. These anionic ligands significantly influence both the electronic and steric properties of the complex.

Steric Effects: The bromide ion is larger than the chloride ion. This increased steric bulk around the palladium center can influence the approach of incoming ligands during substitution reactions. The larger size of the bromo ligands can create a more crowded coordination sphere, which may affect the rate and mechanism of ligand exchange reactions.

Ligand Lability and Substitution Reactions of the Cyclooctadiene Moiety

A key characteristic of the 1,5-cyclooctadiene ligand in palladium complexes is its lability. The COD ligand can be readily displaced by other, more strongly coordinating ligands, such as phosphines, N-heterocyclic carbenes (NHCs), and other nitrogen- or sulfur-containing ligands. This lability is the primary reason why [Pd(COD)Br₂] and its chloro-analogue are widely used as starting materials for the synthesis of a vast array of other palladium(II) complexes.

The substitution of the COD ligand typically proceeds through an associative mechanism. An incoming nucleophilic ligand attacks the square planar complex, forming a five-coordinate trigonal bipyramidal intermediate. Subsequently, the COD ligand is expelled to restore a four-coordinate square planar geometry with the new ligands.

For example, the reaction of [Pd(COD)Cl₂] with phosphinecarboxamides and phosphinecarbothioamides leads to the displacement of the COD ligand to form new palladium(II) complexes. nih.gov The ease of this displacement makes [Pd(COD)Br₂] a convenient precursor for generating catalytically active species in situ.

Comparative Analysis with Other Transition Metal-Cyclic Diolefin Complexes (e.g., Platinum, Rhodium, Ruthenium)

The properties of [Pd(COD)Br₂] can be better understood through comparison with analogous complexes of other transition metals.

Platinum: The platinum(II) analogue, [Pt(COD)Br₂], is isostructural with the palladium complex. kiku.dk Generally, metal-ligand bonds are stronger for third-row transition metals compared to their second-row counterparts. Consequently, the Pt-COD and Pt-Br bonds are stronger than the corresponding Pd-COD and Pd-Br bonds. This results in [Pt(COD)Br₂] being less labile and generally less reactive in ligand substitution reactions compared to [Pd(COD)Br₂]. The synthesis of both complexes can be achieved through similar routes, often starting from the respective metal halides. kiku.dk

Rhodium: A well-known rhodium-COD complex is the rhodium(I) dimer, [Rh(COD)Cl]₂. researchgate.netnih.gov Unlike the monomeric, square planar Pd(II) complex, this Rh(I) species features a dimeric structure with bridging chloride ligands. The rhodium centers are formally d⁸ and also adopt a square planar geometry. The COD ligand in the rhodium complex is also labile and can be substituted to generate catalytically active species, for example, in hydrogenation and hydroformylation reactions. researchgate.net

Ruthenium: Ruthenium(II) also forms complexes with 1,5-cyclooctadiene, such as the polymeric [Ru(COD)Cl₂]n and the monomeric [Ru(COD)(MeCN)₂Cl₂]. researchgate.net These complexes serve as precursors for a variety of ruthenium catalysts. The ruthenium center in these complexes is typically octahedral, which contrasts with the square planar geometry of the palladium(II) complex. The COD ligand in ruthenium complexes is also known to be labile, allowing for the generation of active catalysts for processes like alcohol amidation. mdpi.com

Comparative Properties of M(COD)X₂ Complexes
Metal (M)Oxidation StateTypical GeometryLigand LabilityCommon Precursor For
Palladium (Pd)+2Square PlanarHighCross-coupling catalysts
Platinum (Pt)+2Square PlanarLower than PdVarious Pt(II) complexes
Rhodium (Rh)+1Square Planar (in dimer)HighHydrogenation/hydroformylation catalysts
Ruthenium (Ru)+2OctahedralHighMetathesis/hydrogenation catalysts

Steric Conformation and Geometric Isomerism of the 1,5-Cyclooctadiene Ligand

The eight-membered ring of the 1,5-cyclooctadiene ligand is not planar and can adopt several conformations. In the free state, the most stable conformation is a twist-boat form. Upon coordination to the palladium center in [PdBr₂(cod)], the COD ligand maintains a twisted boat conformation.

The crystal structure of [PdBr₂(cod)] has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P2₁2₁2₁. The coordination geometry around the palladium(II) ion is distorted square planar. This distortion arises from the steric requirements of the chelating COD ligand. The two bromine atoms and the midpoints of the two C=C double bonds of the COD ligand define the corners of this distorted square plane.

The twisted boat conformation of the COD ligand is a key structural feature. This conformation allows the two double bonds to coordinate to the metal center in a cis fashion, which is necessary for the chelate effect to be operative. The non-planarity of the COD ring also gives rise to the possibility of conformational isomers. The interconversion between different boat and twist-boat conformations of cyclooctadiene is a dynamic process, and the coordination to a metal center can lock the ligand into a specific conformation.

Advanced Spectroscopic and Structural Characterization of Dibromo 1,5 Cyclooctadiene Palladium Ii

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For Dibromo(1,5-cyclooctadiene)palladium(II), NMR analysis reveals the electronic and geometric changes that occur in the 1,5-cyclooctadiene (B75094) (cod) ligand upon coordination to the palladium(II) center. While specific spectral data for the dibromo complex is not widely published, data from the closely analogous and structurally similar Dichloro(1,5-cyclooctadiene)palladium(II) provides valuable insights.

In the ¹H NMR spectrum, the coordination of the cod ligand to the palladium center results in a significant downfield shift of the proton signals compared to the free, uncoordinated ligand. This shift is indicative of the donation of electron density from the olefinic π-bonds to the metal center.

Olefinic Protons (=CH): The protons on the double bonds of the cod ligand experience a notable downfield shift upon coordination. In the free cod ligand, these protons typically resonate around δ 5.6 ppm. In the related dichloro complex, Pd(cod)Cl₂, these protons are observed at approximately δ 6.3 ppm. This deshielding effect is a direct consequence of the metal-alkene interaction.

Aliphatic Protons (-CH₂-): The methylene (B1212753) protons of the cod ligand also shift downfield, moving from approximately δ 2.4 ppm in the free ligand to around δ 2.7 ppm in the complexed form.

This analysis confirms the coordination of the diene to the palladium atom. The integration of these peaks would correspond to a 1:2 ratio of olefinic to aliphatic protons, consistent with the C₈H₁₂ stoichiometry of the ligand. nih.govstrem.com

¹H NMR Chemical Shifts (δ, ppm) for COD Ligand
Proton TypeFree COD LigandCoordinated COD in Pd(cod)Cl₂ (Related Complex)
Olefinic (=CH)~5.6~6.3
Aliphatic (-CH₂-)~2.4~2.7

The ¹³C NMR spectrum provides further evidence of coordination. The carbon signals of the cod ligand shift significantly upon binding to palladium, reflecting the change in their electronic environment.

Olefinic Carbons (=C): In the free cod ligand, the olefinic carbons resonate at approximately δ 130 ppm. Upon coordination in related palladium complexes, these carbons shift upfield to around δ 112 ppm. This upfield shift, contrary to the proton shifts, is a characteristic feature of π-complexation and is attributed to a combination of shielding effects.

Aliphatic Carbons (-C-): The aliphatic carbons also experience a shift, moving from approximately δ 32 ppm in the free ligand to around δ 33 ppm in the complex, a less pronounced change compared to the olefinic carbons. nih.govamericanelements.com

¹³C NMR Chemical Shifts (δ, ppm) for COD Ligand
Carbon TypeFree COD LigandCoordinated COD in Related Pd Complexes
Olefinic (=C)~130~112
Aliphatic (-C-)~32~33

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The coordination of the 1,5-cyclooctadiene ligand to palladium induces characteristic changes in its IR spectrum. The most informative vibration is the C=C stretching frequency. In the free ligand, this appears as a relatively weak band around 1650 cm⁻¹. Upon coordination to the palladium center, electron density is donated from the alkene's π-bonding orbital to a metal d-orbital, and there is back-donation from a filled metal d-orbital to the alkene's π* anti-bonding orbital. This interaction weakens the C=C bond, resulting in a decrease in its stretching frequency by approximately 150-200 cm⁻¹. This shift to a lower wavenumber is a definitive indicator of metal-alkene π-complexation. Additionally, bands corresponding to C-H stretching and bending modes are present but are generally less diagnostic for confirming coordination. nih.govstrem.com

Crystallographic Analysis (Derived from Related Structures)

Single-crystal X-ray diffraction has been successfully performed on Dibromo(1,5-cyclooctadiene)palladium(II), providing definitive information about its solid-state structure. electronicsandbooks.com The analysis reveals that the palladium(II) center adopts a distorted square planar coordination geometry. The four coordination sites are occupied by two bromine atoms and the two C=C double bonds of the 1,5-cyclooctadiene ligand, which binds in a bidentate fashion. electronicsandbooks.com

The distortion from an ideal square planar geometry is imposed by the steric constraints of the cod ligand, which adopts a twisted boat conformation. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with the following unit cell parameters: a = 7.0785 Å, b = 11.1896 Å, and c = 12.514 Å. electronicsandbooks.com This structural elucidation is crucial, as it confirms the geometry common to many d⁸ metal complexes and provides precise bond lengths and angles that inform its reactivity. electronicsandbooks.comchemicalbook.com

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a vital technique for confirming the molecular weight and assessing the purity of Dibromo(1,5-cyclooctadiene)palladium(II). The analysis relies on the ionization of the molecule and the subsequent measurement of its mass-to-charge ratio (m/z). nih.govamericanelements.com

The molecular weight of the complex is 374.41 g/mol . strem.com A key feature in the mass spectrum of this compound is its complex isotopic pattern. This arises because both palladium and bromine have multiple naturally occurring stable isotopes:

Palladium Isotopes: ¹⁰²Pd, ¹⁰⁴Pd, ¹⁰⁵Pd, ¹⁰⁶Pd, ¹⁰⁸Pd, ¹¹⁰Pd

Bromine Isotopes: ⁷⁹Br and ⁸¹Br (in an approximate 1:1 ratio)

The combination of these isotopes results in a characteristic cluster of peaks for the molecular ion [M]⁺, rather than a single peak. The most intense peak in this cluster would correspond to the combination of the most abundant isotopes. The unique shape and distribution of this isotopic pattern serve as a definitive fingerprint for the compound, allowing for unambiguous molecular identification. The technique is also highly sensitive to impurities, which would appear as additional peaks in the spectrum, thereby enabling a thorough assessment of sample purity.

Catalytic Applications and Mechanistic Investigations of Dibromo 1,5 Cyclooctadiene Palladium Ii

Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds is fundamental to modern organic synthesis. Dibromo(1,5-cyclooctadiene)palladium(II) has proven to be an effective catalyst precursor for several key reactions that forge these vital linkages.

Heck Coupling and Related Olefination Processes

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, creating substituted alkenes by coupling unsaturated halides with alkenes in the presence of a base and a palladium catalyst. Dibromo(1,5-cyclooctadiene)palladium(II) is a competent precatalyst for this transformation. In the catalytic cycle, the Pd(II) precursor is first reduced in situ to a catalytically active Pd(0) species. This Pd(0) complex then undergoes oxidative addition with an aryl or vinyl halide. Subsequently, the alkene coordinates to the resulting palladium complex, followed by migratory insertion of the alkene into the Pd-C bond. The final steps involve a β-hydride elimination to release the substituted alkene product and reductive elimination to regenerate the Pd(0) catalyst.

Aryl HalideAlkeneProductYield (%)
IodobenzeneStyreneStilbeneHigh
4-Bromoanisolen-Butyl acrylaten-Butyl 4-methoxycinnamateGood
1-IodonaphthaleneMethyl methacrylateMethyl 2-(naphthalen-1-yl)acrylateModerate-High

This table represents typical Heck coupling reactions where palladium catalysts like Dibromo(1,5-cyclooctadiene)palladium(II) are employed. Yields are generally reported as moderate to high, contingent on specific reaction conditions and ligands used.

Suzuki Cross-Coupling for Aryl-Aryl and Aryl-Vinyl Linkages

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the synthesis of biaryls, vinylarenes, and polyolefins. The reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. Dibromo(1,5-cyclooctadiene)palladium(II) serves as a reliable precursor for generating the necessary Pd(0) catalyst. The catalytic cycle is initiated by the oxidative addition of the organic halide to the Pd(0) species. This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center, and the final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.

Organic HalideBoronic AcidProductYield (%)
4-BromotoluenePhenylboronic acid4-Methyl-1,1'-biphenyl>95
1-Bromo-4-fluorobenzene4-Methoxyphenylboronic acid4-Fluoro-4'-methoxy-1,1'-biphenyl92
(E)-1-Bromo-2-phenylethenePhenylboronic acid(E)-1,2-Diphenylethene89

This interactive table showcases the versatility of Suzuki cross-coupling reactions catalyzed by palladium systems derived from precursors like Dibromo(1,5-cyclooctadiene)palladium(II) for synthesizing both aryl-aryl and aryl-vinyl compounds.

Allylic Substitution Reactions

Palladium-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction, is a fundamental process for forming C-C, C-N, and C-O bonds. The reaction involves the substitution of a leaving group at an allylic position by a nucleophile. The catalytic cycle begins with the coordination of a Pd(0) complex to the double bond of the allylic substrate. This is followed by oxidative addition, where the palladium inserts into the carbon-leaving group bond to form a characteristic η³-allylpalladium(II) intermediate. The nucleophile then attacks this intermediate, typically at one of the terminal carbons of the allyl system, leading to the formation of the product and regeneration of the Pd(0) catalyst. While less common than other precursors, Pd(II) complexes can initiate this cycle after in situ reduction.

Carbonylation Reactions (e.g., Methoxycarbonylation)

Carbonylation reactions involve the introduction of a carbonyl group (CO) into an organic molecule. Methoxycarbonylation, a specific type of carbonylation, introduces a methoxycarbonyl group (-COOCH₃). Palladium complexes are highly effective catalysts for these transformations. For instance, the methoxycarbonylation of aryl halides involves the oxidative addition of the halide to a Pd(0) center, followed by CO insertion into the aryl-palladium bond to form an acyl-palladium complex. Subsequent reaction with methanol (methanolysis) yields the corresponding methyl ester and regenerates the active palladium catalyst. Dibromo(1,5-cyclooctadiene)palladium(II) can act as a precursor in these catalytic systems.

SubstrateProductCatalyst System
IodobenzeneMethyl benzoatePd(II) precursor + Ligand
StyreneMethyl 3-phenylpropanoatePd(II) precursor + Acid
1-OcteneMethyl nonanoatePd(II) precursor + Ligand

This table illustrates various palladium-catalyzed methoxycarbonylation reactions. The specific efficiency depends on the ligand, solvent, and reaction conditions.

Emerging Csp²-Csp² Coupling Paradigms

Beyond the classic named reactions, the field of palladium catalysis is continually evolving. A significant area of modern research is the direct C-H functionalization, which offers a more atom-economical approach to Csp²-Csp² bond formation by avoiding the pre-functionalization of one of the coupling partners. In these reactions, a Pd(II) catalyst, such as one derived from Dibromo(1,5-cyclooctadiene)palladium(II), can coordinate to a directing group on a substrate, enabling the cleavage of a nearby C-H bond to form a palladacycle intermediate. This intermediate can then couple with another Csp² partner, such as an organometallic reagent or another C-H bond, through a catalytic cycle that often involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) redox pathway. These methods allow for the construction of complex molecular architectures from simple, readily available starting materials.

Carbon-Heteroatom Bond Formation Reactions

The formation of bonds between carbon and heteroatoms (such as nitrogen, oxygen, or sulfur) is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and materials. Dibromo(1,5-cyclooctadiene)palladium(II) is a recognized precatalyst for these transformations, most notably in Buchwald-Hartwig amination.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, forming a C-N bond. The catalytic cycle is analogous to C-C coupling reactions: it begins with the oxidative addition of the aryl electrophile to a Pd(0) complex, which can be generated from Dibromo(1,5-cyclooctadiene)palladium(II). The resulting arylpalladium(II) halide complex then reacts with the amine in the presence of a base. Deprotonation of the coordinated amine forms a palladium amido complex, which then undergoes reductive elimination to yield the desired aryl amine product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective.

Aryl HalideAmineProductYield (%)
4-BromotolueneMorpholine4-(p-tolyl)morpholine98
1-Bromo-3,5-dimethylbenzeneAniline3,5-Dimethyl-N-phenylaniline95
2-BromopyridineDibenzylamineN,N-Dibenzylpyridin-2-amine85

This table provides examples of Buchwald-Hartwig amination reactions, demonstrating the formation of C-N bonds using various aryl halides and amines with a palladium catalyst system.

C-N Bond Formation

Dibromo(1,5-cyclooctadiene)palladium(II), often abbreviated as Pd(cod)Br₂, serves as a stable and reliable Pd(II) precatalyst for various cross-coupling reactions, including the formation of carbon-nitrogen (C-N) bonds. These reactions, such as the Buchwald-Hartwig amination, are fundamental in organic synthesis for creating arylated amines, which are prevalent in pharmaceuticals, natural products, and organic materials nih.gov. The utility of palladium-catalyzed C-N bond formation has grown significantly due to the development of versatile and reliable catalyst systems that operate under user-friendly conditions nih.govsemanticscholar.org.

While Pd(cod)Br₂ is a Pd(II) source, the active catalyst in many C-N cross-coupling cycles is a Pd(0) species. The in-situ reduction of Pd(II) to Pd(0) is a crucial activation step. For instance, phosphines, which are often added as supporting ligands, can act as reducing agents to convert the Pd(II) precatalyst to the catalytically active Pd(0) complex csbsju.edu. The choice of ligand is critical for the success of these transformations, influencing catalyst activity, stability, and selectivity mit.edu. Bulky, electron-rich biaryl phosphine ligands have been particularly effective in promoting C-N coupling reactions mit.edumit.edu.

In a specific application, Pd(cod)Br₂ was reacted with one equivalent of a bulky phosphine ligand, P(t-Bu)₃, followed by the addition of sodium hydroxide in methanol to generate a highly active monoligated Pd(0) precatalyst acs.org. This demonstrates the role of Pd(cod)Br₂ as a convenient starting material for generating the true catalytic species. The general process involves the coordination of an amine to the palladium center, followed by deprotonation with a base to form a palladium-amido complex. Subsequent oxidative addition of an aryl halide and reductive elimination yields the desired C-N coupled product and regenerates the Pd(0) catalyst youtube.com.

The table below summarizes representative conditions for a palladium-catalyzed C-N bond formation, highlighting the role of the palladium source, ligand, and base which are crucial for the reaction's success beilstein-journals.org.

EntryPalladium SourceLigandBaseSolventYield (%)
1Pd(OAc)₂Xantphos (L₁)Cs₂CO₃Dioxane92
2Pd₂(dba)₃Xantphos (L₁)Cs₂CO₃Dioxane89
3Pd₂(dba)₃SPhos (L₂)Cs₂CO₃Dioxane75
4Pd₂(dba)₃XPhos (L₃)Cs₂CO₃Dioxane81
5Pd(OAc)₂PCy₃ (L₄)Cs₂CO₃DioxaneNo Reaction

This table illustrates the optimization of a model C-N cross-coupling reaction. While not using Pd(cod)Br₂ directly in this example, it shows the common components of such catalytic systems for which Pd(cod)Br₂ can serve as a precursor. Data adapted from a study on the coupling of 4-bromo-7-azaindoles with amides beilstein-journals.org.

Hydrogenation and Transfer Hydrogenation Catalysis

Palladium complexes are widely employed as catalysts for hydrogenation and transfer hydrogenation reactions. Catalytic hydrogenation involves the addition of hydrogen (H₂) across double or triple bonds, typically using a heterogeneous catalyst like palladium on carbon (Pd/C) or homogeneous catalysts tcichemicals.comlibretexts.org. In these processes, the palladium catalyst facilitates the cleavage of the H-H bond and the transfer of hydrogen atoms to the unsaturated substrate libretexts.orgmasterorganicchemistry.com.

While heterogeneous catalysts are common, homogeneous catalysts derived from precursors like Dibromo(1,5-cyclooctadiene)palladium(II) can offer unique selectivity. In solution, a Pd(II) precatalyst can be reduced in the presence of H₂ to form active Pd(0) species or palladium hydride intermediates that are key to the catalytic cycle nih.govnih.gov. The hydrogenation mechanism on a palladium surface is understood to involve the oxidative addition of H₂ to Pd(0), forming a dihydride Pd(II) species. An alkene then coordinates to this complex, followed by migratory insertion of the alkene into a Pd-H bond and subsequent reductive elimination to yield the alkane and regenerate the Pd(0) catalyst masterorganicchemistry.com.

Transfer hydrogenation is an alternative method where a hydrogen donor molecule, such as formic acid or isopropanol, is used instead of H₂ gas. This technique can be advantageous for its operational simplicity. Palladium catalysts are also highly effective for these transformations researchgate.net. For example, a palladium-catalyzed transfer hydrogenation of N-heteroaromatic compounds has been developed using water as both the hydrogen donor and the solvent, mediated by a diboron reagent researchgate.net. The mechanism is proposed to involve the formation of a key palladium hydride (Pd-H) intermediate researchgate.net.

The table below shows the results of a study on the hydrogenation of various alkynes catalyzed by soluble Pd(0) species generated in situ from a Pd(II) salt, demonstrating the high efficiency and selectivity that can be achieved nih.gov.

Substrate (Alkyne)Catalyst Loading (mol %)Temperature (°C)Conversion (%)Selectivity to Alkene (%)
1-Phenyl-1-propyne0.0430>9998
1-Octyne0.0430>9999
3-Hexyne0.0430>9999
Diphenylacetylene0.000290>9999

This table presents data on the semi-hydrogenation of various alkynes using an in situ generated palladium catalyst under H₂ pressure. The results highlight the catalyst's ability to achieve high conversion and selectivity to the cis-alkene product nih.gov.

Mechanistic Elucidation of Palladium-Catalyzed Transformations

Understanding the fundamental steps of a catalytic cycle is crucial for optimizing reaction conditions and developing new catalysts. For palladium-catalyzed reactions involving precursors like Pd(cod)Br₂, the cycle generally involves oxidative addition, reductive elimination, and sometimes migratory insertion, all modulated by ligand exchange.

Oxidative Addition Pathways

Oxidative addition is a critical step in many catalytic cycles where the palladium center's oxidation state and coordination number increase youtube.com. For instance, in C-N cross-coupling, the active Pd(0) species undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II) intermediate csbsju.eduuvic.ca. The reaction involves the cleavage of the Ar-X bond and the formation of new Pd-Ar and Pd-X bonds youtube.com. The efficiency of this step can be influenced by the nature of the ligand on the palladium, the aryl halide, and the solvent mit.edunih.gov.

While Pd(cod)Br₂ is a Pd(II) complex, its role is often as a precursor to the active Pd(0) catalyst required for this type of oxidative addition csbsju.edu. However, Pd(II) complexes can also undergo oxidative addition, leading to a Pd(IV) intermediate. This Pd(II)/Pd(IV) cycle is less common than the Pd(0)/Pd(II) cycle but is mechanistically significant in certain transformations, such as C-H functionalization reactions vander-lingen.nl. The choice of ligand can control whether a reaction proceeds through a 12-electron or 14-electron Pd(0) intermediate, which in turn can favor different oxidative addition mechanisms and lead to divergent site selectivity in reactions with dihaloheteroarenes nih.gov.

Reductive Elimination Processes

Reductive elimination is the product-forming step of the catalytic cycle, where two ligands on the palladium center couple and are expelled, reducing the palladium's oxidation state masterorganicchemistry.com. For example, in a C-N coupling reaction, the aryl and amido groups on the Pd(II) center reductively eliminate to form the arylamine product and regenerate the Pd(0) catalyst nih.govacs.org. This step is the reverse of oxidative addition.

The rate and selectivity of reductive elimination can be profoundly influenced by factors such as the steric bulk of the ligands, the electronic properties of the metal center, and the coordination number of the palladium complex chemrxiv.org. For instance, reductive elimination from high-valent Pd(IV) intermediates is a key step in some C-H functionalization reactions. Studies have shown that dual pathways can exist for reductive elimination from Pd(IV), and the choice of ligand can control the selectivity between different products, such as C-F versus C-O bond formation nih.gov. The process is often favored from more electron-deficient metal centers u-tokyo.ac.jp.

Migratory Insertion Phenomena

Migratory insertion is an intramolecular process where an unsaturated ligand (like an alkene, alkyne, or carbon monoxide) inserts into an adjacent metal-ligand bond (such as M-H or M-Alkyl) openochem.orgopenochem.org. This reaction is fundamental to processes like polymerization and carbonylation. The migrating and inserting ligands must be positioned cis to each other in the metal's coordination sphere, and the process creates a vacant coordination site that is typically filled by another ligand openochem.orgyoutube.com.

In palladium catalysis, the migratory insertion of an alkene into a palladium-hydride (Pd-H) bond is a key step in hydrogenation, forming a palladium-alkyl intermediate masterorganicchemistry.com. Similarly, the insertion of carbon monoxide into a palladium-carbon bond is a crucial step in carbonylation reactions, forming a palladium-acyl complex openochem.org. The thermodynamics of 1,2-insertions of alkenes are favorable, though the kinetics can be slower for insertion into M-Alkyl bonds compared to M-H bonds libretexts.org.

Reaction TypeMigrating Group (X)Inserting Ligand (Y)Product of Insertion (on Metal)Key Application
HydrometalationH⁻ (Hydride)AlkeneAlkylHydrogenation, Hydroformylation
CarbometalationR⁻ (Alkyl)AlkeneLonger Alkyl ChainOlefin Polymerization
Carbonyl InsertionR⁻ (Alkyl)CO (Carbonyl)AcylCarbonylation Reactions
Olefin InsertionH⁻ (Hydride)OlefinAlkylHydrogenation

This table outlines common migratory insertion reactions relevant to organometallic chemistry and palladium catalysis openochem.orgyoutube.comlibretexts.org.

Catalyst Precursor Activation and In-Situ Generation of Active Species

The utility of dibromo(1,5-cyclooctadiene)palladium(II), often abbreviated as (COD)PdBr₂, as a catalyst precursor in a multitude of organic transformations hinges on its conversion to a catalytically active palladium(0) species. This activation process, typically conducted in situ, involves the reduction of the stable Pd(II) center to the highly reactive Pd(0) state. The generation of the active catalyst is a critical step that influences the efficiency and outcome of the subsequent catalytic cycle. This section delves into the mechanistic investigations and methodologies developed for the activation of (COD)PdBr₂.

The in-situ generation of the active Pd(0) species from (COD)PdBr₂ is most commonly achieved through reduction in the presence of suitable ligands, typically phosphines. These ligands not only facilitate the reduction but also stabilize the resulting low-coordinate Pd(0) complex, which is the true catalytic species. A general and practical one-pot process involves the treatment of the air-stable (COD)PdBr₂ with a stoichiometric amount of a phosphine ligand in the presence of a Brønsted base, such as an alkali hydroxide, in a protic solvent. acs.org This method provides a convenient route to catalytically active L₂Pd(0) complexes.

The choice of phosphine ligand plays a pivotal role in the activation process and the subsequent catalytic activity. Bulky and electron-rich phosphine ligands are known to generate highly active palladium complexes. researchgate.net For instance, the use of a 1:1 ratio of a bulky monodentate phosphine like P(t-Bu)₃ to palladium can furnish a very active catalyst, whereas a 2:1 ratio may lead to a slower reaction in some cases. acs.org This is attributed to the presumed active species in the oxidative addition step being a monoligated LPd species. At ambient temperatures, the dissociation of a ligand from a bulkier L₂Pd complex might not be energetically favorable, thus rendering it less active. acs.org

The mechanism of reduction of Pd(II) to Pd(0) can be complex and may even involve intermediate palladium oxidation states. For example, with certain powerful new generation phosphine ligands like P(t-Bu)₃, the reduction of a Pd(II) precursor can lead to the formation of a dinuclear Pd(I) species, {Pd(μ-Br)(PtBu₃)}₂, rather than a direct conversion to Pd(0). nih.gov The formation of this Pd(I) dimer has been shown to be dependent on the stoichiometry of the palladium to phosphine ligand ratio, the order of reagent addition, and the nature of the palladium precursor. nih.gov The use of such a preformed and isolated Pd(I) bromide dimer as a precatalyst has, in some instances, demonstrated superior catalytic activity compared to catalysts generated in situ. nih.gov

The following table summarizes various in-situ activation protocols for palladium precatalysts, providing insights into the conditions that can be adapted for (COD)PdBr₂.

PrecatalystLigand/Reducing AgentBaseSolventActive Species (Proposed)Application
(COD)PdBr₂Phosphine LigandBrønsted Base (e.g., alkali hydroxide)Protic SolventL₂Pd(0)Cross-Coupling Reactions
XantPhos-PdCl₂Trialkylamine-Dimethylacetamide (DMAc)Pd(0)Cyanation of Aryl Bromides
Pd(II) saltP(t-Bu)₃--{Pd(μ-Br)(PtBu₃)}₂ (Pd(I) dimer)Cross-Coupling Reactions

The generation of the active catalyst is a critical step, and understanding the nuances of the activation process is key to optimizing catalytic performance. The choice of ligand, reducing agent, base, and solvent all play a significant role in the efficient formation of the desired catalytically active Pd(0) species from the (COD)PdBr₂ precursor.

Theoretical and Computational Chemistry Studies

Quantum Chemical Methodologies (e.g., DFT, Ab Initio)

Quantum chemical methodologies, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to the computational study of organometallic complexes. DFT has proven to be a robust tool for predicting the geometries and spectroscopic parameters of transition metal complexes, including those of platinum and palladium. semanticscholar.org

Computational Analysis of Molecular Geometry and Electronic Structure

DFT calculations are widely used to optimize the molecular geometry of palladium complexes. For the analogous compound, dichloro(1,5-cyclooctadiene)palladium(II), the palladium center adopts a square planar geometry, which is a common coordination environment for Pd(II). wikipedia.org Computational studies on similar palladium(II) complexes, such as those with salicylaldehyde-based ligands, have successfully predicted and confirmed such geometries. nih.gov These calculations provide precise bond lengths and angles, which are crucial for understanding the steric and electronic environment around the metal center.

The electronic structure of these complexes is also a key area of investigation. DFT calculations can elucidate the nature of the metal-ligand bonding, including the interactions between the palladium d-orbitals and the π-orbitals of the cyclooctadiene ligand. This understanding is vital for predicting the complex's stability and reactivity.

A systematic assessment of DFT methods for mononuclear platinum-containing complexes, which are electronically similar to palladium complexes, found that the PBE0 functional combined with the def2-TZVP basis set for ligand atoms, along with relativistic approximations and solvation models, provides accurate geometric predictions. semanticscholar.org Such validated methodologies can be confidently applied to study complexes like (cod)PdBr2.

Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as NMR and vibrational spectra.

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. arxiv.orgcore.ac.ukresearchgate.net While specific computed spectra for (cod)PdBr2 are not readily found, the methodology would involve geometry optimization followed by a frequency calculation. This would allow for the assignment of specific vibrational modes to the observed spectral bands, such as Pd-Br stretches, Pd-olefin bonds, and vibrations within the cyclooctadiene ligand.

NMR Spectroscopy: Predicting NMR spectra, particularly for complexes containing heavy atoms like palladium, is a significant area of computational chemistry. nmrdb.orggithub.ionih.gov DFT methods can be used to calculate NMR chemical shifts. nih.govresearchgate.net For a diamagnetic complex like (cod)PdBr2, these calculations would involve determining the magnetic shielding tensors for each nucleus. The accuracy of these predictions is highly dependent on the chosen functional and basis set. For instance, studies on other transition metal complexes have shown that with appropriate methodologies, DFT can provide valuable insights into their NMR spectra. researchgate.net

Reaction Mechanism Modeling: Potential Energy Surfaces and Transition States

A significant application of computational chemistry in organometallic chemistry is the elucidation of reaction mechanisms. This is achieved by mapping out the potential energy surface (PES) for a given reaction, which involves identifying reactants, products, intermediates, and, crucially, transition states. researchgate.net

For palladium complexes, which are renowned catalysts for cross-coupling reactions like the Heck and Suzuki-Miyaura reactions, understanding the catalytic cycle is of paramount importance. libretexts.orgmdpi.com Computational studies on the Heck reaction, for example, have explored the feasibility of different pathways, such as a Pd(II)/Pd(IV) redox system in addition to the more commonly accepted Pd(0)/Pd(II) mechanism. nih.govdiva-portal.org These studies involve locating the transition states for key steps like oxidative addition, migratory insertion, and reductive elimination. wikipedia.orgacs.orglibretexts.org

While a detailed PES for a reaction involving (cod)PdBr2 is not available, the principles of such an investigation would involve:

Reactant and Product Optimization: Determining the lowest energy structures of the starting materials and final products.

Intermediate Identification: Locating any stable intermediates along the reaction pathway.

Transition State Searching: Finding the saddle points on the PES that connect reactants, intermediates, and products. This is a computationally intensive step that provides the activation energy for each elementary step of the reaction.

For example, in a Suzuki-Miyaura coupling where a (cod)Pd(II) complex might act as a precatalyst, computational modeling would be used to study the reduction of Pd(II) to the active Pd(0) species, followed by the key steps of the catalytic cycle. nih.gov

Natural Bond Orbital (NBO) Analysis and Electron Delocalization Studies

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and electron delocalization within a molecule by translating the complex, delocalized molecular orbitals into localized "natural" bond orbitals that align with Lewis structures. slideshare.netnih.govwisc.eduwisc.edu

In the context of (cod)PdBr2, NBO analysis would provide a detailed picture of the bonding between the palladium atom and its ligands. Key insights that could be obtained include:

Nature of the Pd-Br bonds: Quantifying their covalent and ionic character.

Palladium-Olefin Bonding: Analyzing the donor-acceptor interactions between the filled π-orbitals of the cyclooctadiene and empty d-orbitals on the palladium (the Dewar-Chatt-Duncanson model), as well as the back-donation from filled palladium d-orbitals to the empty π* antibonding orbitals of the olefin.

Hyperconjugative Interactions: Identifying stabilizing interactions due to electron delocalization from occupied bonding orbitals to unoccupied antibonding orbitals. youtube.com

The table below illustrates the type of information that can be obtained from an NBO analysis for a hypothetical donor-acceptor interaction within the complex.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
π(C=C)LP(Pd)ValueLigand to Metal Donation
LP(Pd)π(C=C)ValueMetal to Ligand Back-Donation
LP(Br)σ*(Pd-C)ValueHyperconjugation

Note: The values in this table are illustrative as specific NBO analysis data for (cod)PdBr2 is not available.

Computational Insights into Catalytic Activity and Selectivity

Computational chemistry plays a crucial role in understanding and predicting the catalytic activity and selectivity of organometallic complexes. rsc.org For palladium complexes, which are workhorses in catalysis, DFT studies can provide rationales for observed reactivity and guide the design of new and improved catalysts. sigmaaldrich.com

For instance, in the context of Suzuki-Miyaura or Heck reactions, where (cod)Pd(II) complexes can serve as precatalysts, computational studies can investigate: mdpi.comchemknock.com

Regioselectivity and Stereoselectivity: Why a particular regio- or stereoisomer is formed preferentially. This is achieved by comparing the activation energies of the transition states leading to the different possible products.

The role of the precatalyst: How the initial (cod)PdBr2 complex is activated to form the catalytically active species, which is often a Pd(0) complex.

Computational studies on palladium-catalyzed cross-coupling reactions have provided detailed mechanistic insights, for example, by identifying the rate-determining step of the catalytic cycle or by explaining the origins of enantioselectivity in asymmetric catalysis. nih.govorganic-chemistry.org

The table below summarizes how computational insights can inform the understanding of catalytic performance for a generic palladium-catalyzed reaction.

Catalytic AspectComputational InsightMethodology
ActivityCalculation of the activation energy of the rate-determining step.DFT (Transition State Search)
SelectivityComparison of the energies of transition states leading to different products.DFT (Transition State Search)
Ligand EffectsAnalysis of electronic properties (e.g., charge on Pd) and steric hindrance.DFT, NBO Analysis
Catalyst StabilityCalculation of decomposition pathways and their energy barriers.DFT

Advanced Synthetic Applications and Methodological Development

Enantioselective and Diastereoselective Catalysis

(COD)PdBr2 serves as a reliable palladium(II) source that, upon in situ reduction or ligand exchange with chiral auxiliaries, generates catalytically active species for asymmetric transformations. The development of stereoselective reactions is crucial in modern organic synthesis, particularly for the preparation of chiral molecules with specific biological activities.

In the realm of enantioselective catalysis, palladium complexes derived from (COD)PdBr2 have been investigated, although detailed examples specifically citing this precatalyst are less common than for its dichloro analogue. However, the principles of generating active chiral catalysts are transferable. For instance, stable preformed chiral palladium(II) bromide complexes incorporating bidentate phosphine (B1218219) ligands such as (R)-BINAP have demonstrated high efficacy in the asymmetric reductive amination of ketones. These catalysts, often prepared from a Pd(II) source like (COD)PdBr2, can lead to the synthesis of chiral amines with excellent enantioselectivities (up to >99% ee).

Palladium-catalyzed Heck reactions represent another area where stereoselectivity is of paramount importance. While diastereoselective Heck reactions are well-established, achieving high levels of enantioselectivity, particularly in intramolecular variants for the creation of quaternary carbon centers, has been a significant challenge. The choice of the palladium precursor, ligands, and reaction conditions are critical in controlling the stereochemical outcome. The ability to fine-tune the electronic and steric properties of the catalyst system, often initiated from a stable Pd(II) source like (COD)PdBr2, is key to overcoming challenges such as double bond isomerization and achieving high diastereoselectivity.

Palladium-catalyzed allylic alkylation is a powerful C-C bond-forming reaction where stereocontrol is frequently desired. The mechanism often involves an inner-sphere reductive elimination from a palladium-enolate complex. The enantioselectivity of these reactions is highly dependent on the chiral ligand employed, which creates a chiral pocket around the metal center. While specific studies detailing the use of (COD)PdBr2 as the precatalyst in highly enantioselective allylic alkylations are not extensively documented in readily available literature, the fundamental principles of using chiral phosphinooxazoline (PHOX) ligands to induce asymmetry are well-understood and applicable to systems generated from various Pd(II) precursors.

The following table summarizes representative data on enantioselective transformations where palladium bromide complexes, conceptually derivable from (COD)PdBr2, are employed.

Reaction TypeChiral LigandSubstrate ScopeEnantiomeric Excess (ee)
Asymmetric Reductive Amination(R)-BINAPVarious ketonesUp to >99%
Asymmetric Reductive Amination(R)-Tol-BINAPAromatic and aliphatic ketonesHigh
Asymmetric Reductive Amination(S,S)-CHIRAPHOSKetonesHigh

Integration into Multi-Component Reaction Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their atom and step economy. Palladium catalysis has been instrumental in the development of novel MCRs for the synthesis of diverse molecular scaffolds, particularly heterocycles. (COD)PdBr2 can serve as a robust precatalyst in these intricate transformations.

One of the key advantages of using a palladium catalyst in MCRs is its ability to activate various functional groups and promote a cascade of bond-forming events. For instance, palladium-catalyzed MCRs have been developed for the synthesis of substituted heterocycles by combining substrates like aryl halides, alkynes, and carbon monoxide or isocyanides. The catalytic cycle often involves oxidative addition, migratory insertion, and reductive elimination steps, all orchestrated by the palladium center.

While specific and detailed examples of (COD)PdBr2 in multi-component reactions are not extensively reported in easily accessible literature, the general applicability of palladium(II) precursors is well-established. For example, palladium-catalyzed methodologies for the synthesis of polysubstituted pyrrolidinones, which are valuable intermediates for anticancer agents, have been developed. These reactions can proceed with high diastereoselectivity under specific conditions. Such transformations often involve the activation of an olefin and subsequent carbonylation and amination steps, showcasing the potential for multi-component strategies.

The development of cascade or domino reactions that incorporate multiple bond-forming events in a single pot is a testament to the power of palladium catalysis. These reactions are instrumental in rapidly building molecular complexity from simple starting materials. Palladium-catalyzed cascade cyclizations have been strategically employed in the synthesis of complex polycyclic scaffolds.

The following table illustrates the types of heterocycles that can be synthesized via palladium-catalyzed multi-component or cascade reactions, where a precursor like (COD)PdBr2 could be utilized.

Reaction TypeReactantsProduct Class
Carbonylative CyclizationChiral olefins, COPolysubstituted pyrrolidinones
Annulation ReactionsAryl halides, alkynes, nucleophilesFused heterocycles
Carbene Migratory Insertion/Carbopalladationo-Iodoallylbenzene, tosylhydrazonesIndene derivatives

Applications in Natural Product Synthesis and Medicinal Chemistry Intermediates

The synthesis of natural products and their analogues, as well as key intermediates for medicinal chemistry, often requires efficient and selective methods for the construction of complex molecular architectures. Palladium-catalyzed reactions have become indispensable tools in this regard, and (COD)PdBr2 can be a valuable precatalyst in these synthetic endeavors.

In the context of medicinal chemistry, palladium catalysis is widely used for the synthesis of heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents. For example, the synthesis of benzofused heterocycles can be achieved through palladium-catalyzed reactions that involve carbene migratory insertion followed by carbopalladation cascades. This strategy allows for the formation of two C-C bonds on the same carbon atom, leading to the efficient construction of indenone and benzofuran (B130515) derivatives.

Furthermore, palladium(II)-catalyzed carboxylation reactions have been employed in the diastereoselective synthesis of polysubstituted pyrrolidinones. These compounds are key intermediates for the development of anticancer agents. The ability to control the stereochemistry during the synthesis of these intermediates is crucial for their biological activity.

The synthesis of various heterocyclic systems of medicinal importance, such as those with potential antibacterial activity, often relies on palladium-catalyzed cross-coupling reactions. While (COD)PdBr2 is a general-purpose palladium source, more specialized palladium-N-heterocyclic carbene (NHC) complexes, sometimes prepared from simpler palladium precursors, have shown high activity in the direct C-H bond activation and arylation of heterocycles.

The following table provides examples of molecular scaffolds relevant to natural product and medicinal chemistry that can be accessed through palladium-catalyzed reactions where (COD)PdBr2 could serve as a precursor.

Target ScaffoldSynthetic StrategyKey Transformation
Indene DerivativesCascade ReactionCarbene migratory insertion/carbopalladation
Benzofuran DerivativesCascade ReactionCarbene migratory insertion/carbopalladation
Polysubstituted PyrrolidinonesCarboxylation/CyclizationPalladium(II)-catalyzed carboxylation of chiral olefins
Bi(hetero)arenesDirect ArylationC-H bond activation

Future Perspectives and Frontiers in Research

Design of Novel Ligand Systems for Enhanced Catalytic Performance

The performance of a palladium catalyst is intrinsically linked to the electronic and steric properties of its surrounding ligands. The cycloocta-1,5-diene (B8815838) (COD) ligand in the parent complex is labile and often displaced by other ligands to generate the active catalytic species. Consequently, a major research thrust is the rational design of novel ligand systems to fine-tune the reactivity, stability, and selectivity of the palladium center.

Ligands, particularly phosphines and N-heterocyclic carbenes (NHCs), are crucial for modulating the performance of homogeneous catalysts. acs.org The development of extensive libraries of these ligands allows for systematic screening to identify optimal candidates for specific transformations. acs.orgresearchgate.net For instance, the choice of phosphine (B1218219) ligand can influence the stability of catalytic intermediates, such as palladium(I) dimers, which can be critical in certain reaction pathways. researchgate.net

Computational chemistry has become an indispensable tool in this field. By calculating steric and electronic descriptors for a wide array of ligands, researchers can build quantitative structure-activity relationship (QSAR) models. acs.org These models help predict a ligand's effect on catalytic outcomes like reaction rates and selectivity, thereby guiding experimental efforts and reducing the reliance on empirical, trial-and-error screening. acs.orgacs.org Virtual ligand-assisted screening is an emerging strategy that uses computational models to evaluate a vast number of potential ligand structures, identifying promising candidates for synthesis and testing. acs.org This approach accelerates the discovery of "enabling ligands" that can overcome the limitations of existing catalytic systems. acs.orgacs.org

Table 1: Examples of Ligand Classes and Their Influence on Palladium Catalysis
Ligand ClassKey FeaturesImpact on CatalysisRepresentative Example
Monodentate PhosphinesVarying steric bulk (cone angle) and electronic properties.Fine-tuning of reactivity and stability; can influence the ligation state of the active catalyst. nih.govTriphenylphosphine
Bidentate PhosphinesChelating effect provides enhanced stability to the metal center. Bite angle influences selectivity.Often used in asymmetric catalysis to control enantioselectivity; stabilizes catalytic intermediates. mdpi.comdppf (1,1'-Bis(diphenylphosphino)ferrocene)
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, forming robust bonds with the metal center.High thermal stability of the resulting catalyst; often promotes high catalytic turnover numbers.IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)
Nitrogen-based LigandsReadily available with diverse electronic and steric profiles.Can modulate the redox potential of the palladium center, influencing oxidative addition and reductive elimination steps. nsf.govPyridine, Bipyridine

Development of Sustainable and Environmentally Benign Catalytic Protocols

The principles of green chemistry are increasingly guiding the development of new catalytic protocols. For palladium-catalyzed reactions, this involves minimizing waste, avoiding toxic reagents and solvents, and enhancing energy efficiency. mdpi.comnih.gov A key goal is the development of processes that utilize renewable feedstocks and environmentally friendly reagents. rsc.org

One significant area of focus is the replacement of hazardous organic solvents with greener alternatives like water, ethanol, or even solvent-free conditions. mdpi.comrsc.org For example, Suzuki coupling reactions have been successfully performed in a water/ethanol mixture at room temperature with very low catalyst loading, allowing for easy catalyst recycling. mdpi.com Another approach involves using benign oxidants, such as hydrogen peroxide (H₂O₂), in place of stoichiometric heavy metal oxidants. rsc.orgnih.gov

Exploration of Photoredox and Electrocatalytic Synergies

The integration of palladium catalysis with other activation modes, such as photoredox and electrocatalysis, has opened up new avenues in synthetic chemistry. rsc.org These synergistic approaches can enable transformations that are difficult or impossible to achieve through traditional thermal methods, often under significantly milder reaction conditions. rsc.orgnih.gov

Visible-light photoredox catalysis utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) with a substrate to generate highly reactive radical intermediates. princeton.edusigmaaldrich.com When combined with palladium catalysis, this allows for novel reaction pathways. For instance, the photocatalyst can generate a radical species that is then captured by a palladium complex, leading to the formation of transient Pd(III) or Pd(IV) intermediates that can undergo unique bond-forming reductive elimination steps. rsc.org This dual catalytic system has been applied to a wide range of cross-coupling and C-H functionalization reactions. rsc.orgnih.gov Recent work also explores photoexcited palladium catalysis, where the palladium complex itself absorbs light, bypassing the need for a separate photocatalyst. nih.govnih.gov

Electrocatalysis offers a sustainable alternative to chemical oxidants and reductants by using electricity to drive redox events in the catalytic cycle. nih.gov In the context of palladium catalysis, electrochemical methods can be used to regenerate the active Pd(II) state from Pd(0) in oxidative carbonylation reactions, avoiding the need for stoichiometric oxidants like copper salts or benzoquinones. nih.gov This approach is environmentally friendly and operates under mild conditions, making it attractive for industrial applications. nih.gov

In-Operando Spectroscopic Techniques for Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for the rational design of improved catalysts and processes. In-operando spectroscopy, which involves monitoring the catalyst and reacting species under actual working conditions, provides invaluable real-time information about the catalytic cycle. mdpi.comresearchgate.net These techniques allow researchers to identify key intermediates, determine the resting state of the catalyst, and elucidate the rate-determining step of a reaction. nih.govrsc.org

Various spectroscopic methods are employed in an in-operando setup to probe different aspects of the reaction. For example, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can track the formation and consumption of reactants, products, and soluble intermediates. nih.govyoutube.com X-ray Absorption Spectroscopy (XAS), often requiring synchrotron radiation sources, can provide information about the oxidation state and coordination environment of the palladium center throughout the catalytic cycle. acs.orgyoutube.com

These mechanistic studies have been instrumental in clarifying the role of ligands and additives in palladium-catalyzed reactions. nih.govrsc.org For example, in-operando studies have demonstrated that certain ligands can trigger the formation of more reactive cationic palladium species, thereby accelerating the reaction. nih.govrsc.org The insights gained from these advanced analytical techniques are essential for moving beyond empirical catalyst development towards a more predictive, mechanism-driven approach. mdpi.com

Table 2: In-Operando Techniques for Studying Palladium Catalysis
TechniqueInformation ObtainedExample of Insight
NMR SpectroscopyIdentification and quantification of species in the solution phase.Identifying the catalyst resting state and observing the kinetics of intermediate formation. nih.gov
FT-IR SpectroscopyMonitoring changes in vibrational modes of reactants, products, and surface-adsorbed species.Detecting the binding of substrates (e.g., CO) to the metal center. mdpi.com
X-ray Absorption Spectroscopy (XAS)Provides information on the oxidation state and local coordination environment of the palladium atoms.Observing changes in the palladium oxidation state (e.g., Pd(0), Pd(II)) during the catalytic cycle. acs.org
Raman SpectroscopyComplementary to IR; provides information on molecular vibrations.Investigating the structure of catalyst surfaces and adsorbed intermediates. youtube.com

Big Data and Machine Learning Approaches in Catalyst Discovery

The traditional approach to catalyst discovery has often relied on a combination of chemical intuition and laborious trial-and-error experimentation. bbnchasm.com The advent of big data and machine learning (ML) is set to revolutionize this paradigm by enabling a more systematic and accelerated approach to identifying high-performance catalysts. researchgate.netbbnchasm.combifold.berlin

In catalysis, ML algorithms can be trained on datasets containing information about catalyst structures, reaction conditions, and performance metrics (e.g., yield, selectivity). umich.edu These trained models can then predict the outcomes of new, untested catalyst-substrate combinations, allowing researchers to prioritize the most promising experiments. bbnchasm.com This data-driven approach significantly reduces the time and resources required for catalyst optimization. researchgate.net

Unsupervised machine learning techniques, such as clustering algorithms, can identify hidden patterns and relationships within large libraries of ligands or catalysts. researchgate.net For example, an ML approach was successfully used to identify novel phosphine ligands capable of stabilizing dinuclear palladium(I) complexes by learning from a small set of just five known examples. researchgate.netchemistryworld.com As computational power increases and more high-quality experimental data becomes available, ML frameworks are expected to become an integral part of the catalyst design and discovery workflow, guiding chemists toward the synthesis of novel catalysts with superior performance. bifold.berlinumich.edu

Q & A

Q. What are the common synthetic routes for cycloocta-1,5-diene (COD) in organometallic complexes, and how can reaction conditions be optimized?

COD is typically synthesized via catalytic dimerization of 1,3-butadiene using transition metal catalysts. For organometallic complexes like dibromopalladium-COD, ligand displacement reactions are employed, where COD replaces weaker ligands (e.g., PdCl₂(NCPh)₂ + COD → COD-PdCl₂ + 2NCPh) . Optimization involves controlling temperature (often 25–60°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios to favor η⁴-coordination. Purity is verified via ¹H NMR (characteristic olefinic proton shifts at δ 5.2–5.6 ppm) and GC-MS .

Q. How is the coordination geometry of COD in dibromopalladium complexes structurally characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, COD in [Rh((R,R)-Me-BPE)COD]BF₄ exhibits a distorted square-planar geometry with Pd–C bond lengths of ~2.15–2.20 Å and C–C bond angles of 88–92° . Complementary techniques include:

  • IR spectroscopy : Stretching frequencies for Pd–Br bonds (250–300 cm⁻¹).
  • ¹³C NMR : Chemical shifts for coordinated COD carbons (δ 90–110 ppm) versus free COD (δ 125–130 ppm) .

Q. What role does COD play in stabilizing palladium catalysts for cross-coupling reactions?

COD acts as a labile, bidentate ligand that stabilizes Pd(0) intermediates during catalytic cycles. Its π-backbonding capability modulates electron density at the metal center, enhancing oxidative addition rates. Comparative studies show COD-Pd complexes exhibit higher turnover numbers (TONs) in Suzuki-Miyaura couplings than analogous ethylene-ligated systems due to reduced ligand dissociation entropy .

Advanced Research Questions

Q. How do electronic effects of COD substituents influence catalytic activity in palladium-mediated C–H activation?

Substituents on COD (e.g., electron-withdrawing groups) alter the metal’s redox potential. Computational studies (DFT) reveal that electron-deficient COD derivatives lower the activation energy for C–H bond cleavage by 10–15 kJ/mol. Experimental validation involves synthesizing fluorinated COD analogs and measuring kinetic isotope effects (KIEs) in arylations .

Q. What computational methods predict the thermodynamic stability of COD-PdBr₂ under varying reaction conditions?

Density Functional Theory (DFT) simulations using B3LYP/6-311G(d,p) basis sets model ligand dissociation energies. For COD-PdBr₂, ΔG°dissociation ≈ 45–50 kJ/mol in nonpolar solvents (e.g., hexane), increasing to 60–65 kJ/mol in polar aprotic solvents (e.g., DMF) due to solvation effects . Molecular dynamics (MD) simulations further predict aggregation tendencies in solution, critical for nanoparticle formation .

Q. How can discrepancies in spectroscopic data for COD-PdBr₂ complexes be resolved?

Contradictions between XRD and NMR data often arise from dynamic processes (e.g., ligand fluxionality). Strategies include:

  • Variable-temperature NMR : Detects coalescence temperatures for ligand exchange (e.g., ΔG‡ ≈ 70 kJ/mol at 298 K).
  • EPR spectroscopy : Identifies paramagnetic intermediates in redox-active systems.
  • SC-XRD refinement : Resolves disorder in COD conformers (e.g., boat vs. chair) .

Experimental Design & Data Analysis

Q. What experimental controls are critical when studying COD-PdBr₂ reactivity in aerobic vs. inert conditions?

  • Oxygen sensitivity : Use Schlenk lines or gloveboxes for anaerobic trials. Monitor Pd(0) oxidation via UV-Vis (λ = 450 nm for Pd nanoparticles).
  • Solvent degassing : Compare reactions in degassed vs. non-degassed THF to assess O₂’s impact on catalytic cycles.
  • Internal standards : Add ferrocene to NMR samples for quantitative analysis of ligand exchange rates .

Q. How should researchers analyze conflicting catalytic performance data in COD-PdBr₂ systems?

  • Statistical tools : Apply ANOVA to compare TONs across multiple batches (p < 0.05).
  • Operando spectroscopy : Use IR or Raman to track intermediate formation in real-time.
  • Controlled poisoning experiments : Introduce CO to selectively deactivate Pd(0) species, isolating active catalytic states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.